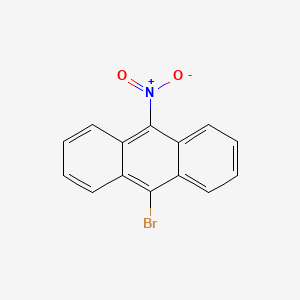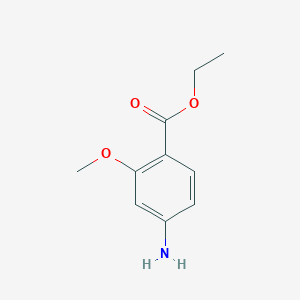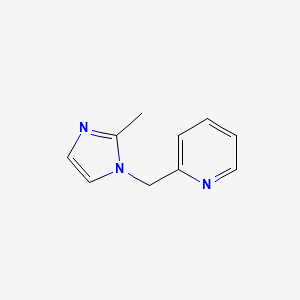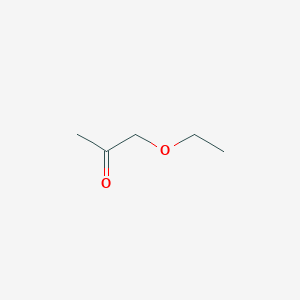
Acetic acid, (4-(acetylamino)phenoxy)-, 2-(((4-methoxyphenyl)amino)thioxomethyl)hydrazide
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including an acetic acid group, a phenoxy group, an acetylamino group, a methoxyphenyl group, a thioxomethyl group, and a hydrazide group . Each of these groups contributes to the overall properties of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely be arranged in a specific way to give the molecule its unique properties .Applications De Recherche Scientifique
Synthesis and Antimicrobial Properties
- A study synthesized formazans from Mannich bases of related compounds and evaluated their antimicrobial activities against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains such as Aspergillus niger and Candida albicans. These compounds showed moderate antimicrobial activity (Sah, Bidawat, Seth, & Gharu, 2014).
Anti-Mycobacterial Applications
- Phenoxy acetic acid derivatives, related to the compound , were synthesized and evaluated for anti-mycobacterial activities against Mycobacterium tuberculosis H37 Rv (Yar, Siddiqui, & Ali, 2006).
Synthesis and Antibacterial/Antitubercular Activities
- Another study involved the condensation of phenoxy or 4-bromophenoxy acetic acid hydrazide with aryl semicarbazides, yielding compounds that were tested for antibacterial and antitubercular activities. One compound, in particular, showed significant inhibition in preliminary antitubercular screening (Raja et al., 2010).
Antiviral Activity Studies
- Substituted phenoxy acetic acid derived pyrazolines, similar to the compound , were synthesized and tested for their in vitro cytotoxicity and antiviral activity. However, none of the compounds showed specific antiviral activity (Shahar Yar et al., 2009).
Synthesis of Complexes and Aggregates
- The synthesis of novel aggregations and complexes involving similar compounds, such as the (4-nitrophenoxy)acetic acid hydrazide and its dioxomolybdenum(VI) complex, was studied. These were characterized by elemental analysis and single-crystal X-ray diffraction (He, 2013).
Novel Syntheses for Biological Activity
- New Mannich bases bearing pyrazolone moiety were synthesized, and their electrochemical behavior was studied, indicating potential biological applications (Naik et al., 2013).
Propriétés
IUPAC Name |
N-[4-[2-[2-[(4-methoxyphenyl)carbamothioyl]hydrazinyl]-2-oxoethoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-12(23)19-13-5-9-16(10-6-13)26-11-17(24)21-22-18(27)20-14-3-7-15(25-2)8-4-14/h3-10H,11H2,1-2H3,(H,19,23)(H,21,24)(H2,20,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMJNXWUCMLCCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164779 | |
| Record name | Acetic acid, (4-(acetylamino)phenoxy)-, 2-(((4-methoxyphenyl)amino)thioxomethyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151392-10-8 | |
| Record name | Acetic acid, (4-(acetylamino)phenoxy)-, 2-(((4-methoxyphenyl)amino)thioxomethyl)hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151392108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, (4-(acetylamino)phenoxy)-, 2-(((4-methoxyphenyl)amino)thioxomethyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrole, 2,2'-[(4-methylphenyl)methylene]bis-](/img/structure/B3047897.png)

![Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]-](/img/structure/B3047899.png)










![Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester](/img/structure/B3047919.png)